![molecular formula C18H19N5O2 B2992272 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one CAS No. 2097863-18-6](/img/structure/B2992272.png)
1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-phenylpropan-1-one
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Overview
Description
The compound is a complex organic molecule that contains a [1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of similar compounds, such as [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, has been analyzed . The molecular weight of this similar compound is 150.1380 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used as reagents for the synthesis of heterocyclic compounds .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes, which are significant in various chemical reactions due to their catalytic properties .
Antimalarial Activity
It acts as a dihydroorotate dehydrogenase inhibitor, contributing to antimalarial activity. This application is crucial in the fight against malaria, a disease affecting millions worldwide .
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
The compound is used as a reactant for the Vilsmeier reaction, which is a form of formylation used to synthesize conjugated carbocycles and heterocycles .
Pharmacological Activity by Binding to HIV TAR RNA
Research includes investigations into the pharmacological activity caused by binding to HIV TAR RNA, which could lead to new treatments for HIV/AIDS .
Additive in Silver Bromide Microcrystals
It is used as an additive to study the space charge layer in silver bromide microcrystals, which is important in photographic and imaging sciences .
Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles
The compound facilitates the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles, allowing for structural diversity in products .
Design of Anticancer Agents
[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are utilized in designing anticancer agents through molecular hybridization strategies .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . The triazole nucleus, a key component of the compound, is known to interact with these targets . .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. The nitrogen atoms of the 1,2,4-triazole ring, a part of the compound, are known to bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also play a key role in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with different enzymes and receptors . .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the triazole nucleus, which is known to readily bind in the biological system .
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways it affects. Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . .
properties
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-9-17(23-18(21-13)19-12-20-23)25-15-10-22(11-15)16(24)8-7-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSOEVJFUCWZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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